N-acetyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea
Beschreibung
N-acetyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea is a chemical compound with the molecular formula C14H20N2O3S It is known for its unique structural features, which include a piperidine ring, a sulfonyl group, and a carbamothioyl moiety
Eigenschaften
Molekularformel |
C15H21N3O3S2 |
|---|---|
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
N-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamothioyl]acetamide |
InChI |
InChI=1S/C15H21N3O3S2/c1-11-7-9-18(10-8-11)23(20,21)14-5-3-13(4-6-14)17-15(22)16-12(2)19/h3-6,11H,7-10H2,1-2H3,(H2,16,17,19,22) |
InChI-Schlüssel |
VBZLLVWILIDKLO-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C |
Kanonische SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea typically involves multiple steps. One common method includes the reaction of 4-methylpiperidine with a sulfonyl chloride derivative to form the sulfonyl intermediate. This intermediate is then reacted with a phenyl isocyanate derivative to introduce the carbamothioyl group, followed by acetylation to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are employed to maintain consistent quality and output.
Analyse Chemischer Reaktionen
Types of Reactions
N-acetyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-acetyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-acetyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfonyl and carbamothioyl groups play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-({4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
- N-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}carbamothioyl)ethanamide
Uniqueness
N-acetyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features enable it to participate in a variety of reactions and interact with diverse molecular targets, making it a valuable compound in research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
